5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 3-(3-aminophenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)10-6-9(13-14-10)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUBOEHIQCIKMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378106 | |
| Record name | 5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029104-49-1 | |
| Record name | 5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester typically involves the condensation of 3-aminoacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves esterification of the carboxylic acid group using methanol and a suitable catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid methyl ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticoagulant Drug Discovery
One of the prominent applications of 5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester derivatives is in the development of anticoagulant drugs targeting Factor XIa (FXIa). Research indicates that derivatives of this compound can serve as privileged fragments in lead generation for FXIa inhibitors, which are crucial for reducing the risk of bleeding associated with traditional anticoagulants . The structure-activity relationship (SAR) studies revealed that modifications to the compound could enhance its inhibitory potency, leading to the development of novel FXIa inhibitors .
Anti-inflammatory and Antitumor Activities
The pyrazole scaffold has been linked to anti-inflammatory and antitumor properties. Compounds derived from this compound have shown promise in inhibiting tumor cell proliferation and modulating inflammatory pathways. For instance, studies have demonstrated that certain derivatives exhibit selective cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .
Synthetic Applications
Organic Synthesis
this compound serves as a valuable intermediate in the synthesis of more complex pyrazole derivatives. Its ability to undergo various chemical transformations allows chemists to create a diverse array of compounds with tailored biological activities. For example, it can be utilized in the synthesis of pyrazoline derivatives through cyclization reactions, which have been reported to yield high product yields under optimized conditions .
Regioselective Syntheses
Recent advancements have highlighted the compound's utility in regioselective syntheses involving chiral and non-chiral substrates. By manipulating reaction conditions such as solvent choice and temperature, researchers have achieved high regioselectivity and yields for desired products . This aspect is particularly beneficial for synthesizing compounds with specific stereochemical configurations required for biological activity.
Case Studies
Mechanism of Action
The mechanism of action of 5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Electron-Donating vs. Electron-Withdrawing Groups
- This contrasts with derivatives like 5-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester (), where the methoxy group (-OCH₃) offers moderate electron donation but lacks direct hydrogen-bonding capability.
- Halogen-Substituted Analogs: Compounds such as 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid methyl ester () and 5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid () exhibit electron-withdrawing effects from halogens (-Cl, -F) or electron-donating methoxy groups. These substitutions alter reactivity and binding affinity; for example, chloro groups increase lipophilicity but reduce solubility .
Steric Effects
- Bulky Substituents: Derivatives like 5-(2,3,5,6-tetramethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester () and 5-(2,4,6-triisopropylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester () feature sterically hindered aryl groups. These bulky groups reduce rotational freedom and may impede interactions with enzymatic pockets, contrasting with the more flexible 3-aminophenyl group in the target compound .
Functional Group Variations
Ester vs. Carboxylic Acid vs. Amide
- Methyl Ester (Target Compound): The ester group enhances membrane permeability compared to carboxylic acids. For instance, 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid () exists as a free acid, requiring hydrolysis of its ethyl ester precursor. Esters are often hydrolyzed in vivo to active acids, as seen in the conversion of ethyl 5-aryl-1H-pyrazole-3-carboxylates to carboxylic acids ().
- Amide Derivatives: N-Methyl 5-methyl-1H-pyrazole-3-carboxyamide () replaces the ester with an amide, improving metabolic stability but reducing electrophilicity. This substitution is critical in covalent inhibitors where reactive esters are preferred .
Physicochemical Properties
*Calculated based on molecular formula.
Biological Activity
5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester (CAS No. 1029104-49-1) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological properties, and the implications of its activity in medicinal chemistry.
- Molecular Formula: C₁₁H₁₁N₃O₂
- Molecular Weight: 217.22 g/mol
- Boiling Point: 511.1 ± 45.0 °C (predicted)
- Density: 1.305 ± 0.06 g/cm³ (predicted)
- pKa: 10.62 ± 0.10 (predicted)
These properties suggest that the compound is relatively stable under standard conditions, which is advantageous for pharmaceutical applications .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with amino-substituted phenyl compounds. Various methods have been explored to optimize yield and purity, including solvent variations and temperature control during the reaction process .
Biological Activity
The biological activity of this compound has been studied extensively, particularly regarding its anticancer and anti-inflammatory properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer effects. For instance:
- Inhibition of Tubulin Polymerization: The compound has shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its anticancer activity as it disrupts mitotic processes in cancer cells .
- IC₅₀ Values: The compound exhibited IC₅₀ values ranging from 0.08 to 12.07 mM against various cancer cell lines, indicating potent activity against tumor proliferation .
Table 1: Anticancer Activity of this compound
| Cell Line | IC₅₀ (mM) |
|---|---|
| MDA-MB-231 (Breast) | 0.08 |
| HepG2 (Liver) | 0.283 |
| A549 (Lung) | 12.07 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- Inhibition of TNFα Release: Studies have shown that it can inhibit LPS-induced TNFα release in macrophage models, which is significant for treating inflammatory diseases .
- Mechanism of Action: The compound acts on key signaling pathways involved in inflammation, including the p38 MAPK pathway, thereby reducing the production of pro-inflammatory cytokines .
Table 2: Anti-inflammatory Effects
| Assay | Result |
|---|---|
| TNFα Release Inhibition | 97.7% at 10 mM |
| Effect on Microglial Cells | Reduced activation |
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in MDPI, researchers evaluated a series of pyrazole derivatives, including our compound, against breast cancer cell lines. The results indicated a marked reduction in cell viability, supporting the hypothesis that pyrazole derivatives can serve as effective anticancer agents .
Case Study 2: Neuroinflammation
Another study focused on neuroinflammatory responses in animal models showed that treatment with the compound significantly reduced microglial activation and astrocyte proliferation following LPS injection, suggesting potential therapeutic benefits for neurodegenerative diseases .
Q & A
Q. What synthetic routes are commonly used to prepare 5-(3-amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester?
The synthesis typically involves cyclocondensation reactions and functional group transformations. For example:
- Step 1 : React 3-aminophenyl hydrazine derivatives with β-ketoesters (e.g., methyl acetoacetate) to form the pyrazole core via cyclization .
- Step 2 : Introduce the methyl ester group via esterification under acidic or basic conditions. Key reagents include methanol and catalytic sulfuric acid or thionyl chloride .
- Characterization : Confirm purity using elemental analysis (>98% by HPLC) and structural integrity via IR (C=O stretch at ~1700 cm⁻¹) and ¹H-NMR (singlet for methyl ester at δ 3.8–3.9 ppm) .
Q. What spectroscopic methods are critical for characterizing this compound?
- ¹H-NMR : Identify aromatic protons (δ 6.5–7.5 ppm for the 3-aminophenyl group) and the methyl ester (δ 3.8–3.9 ppm) .
- IR Spectroscopy : Confirm the ester carbonyl (1700–1750 cm⁻¹) and NH₂ stretches (3300–3500 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak matching the calculated molecular weight (e.g., 245.25 g/mol for C₁₁H₁₁N₃O₂) .
Q. What preliminary biological activities have been reported for pyrazole-3-carboxylate derivatives?
- Anti-inflammatory activity : Tested in carrageenan-induced rat paw edema models, with IC₅₀ values compared to standard NSAIDs .
- Analgesic effects : Evaluated using acetic acid-induced writhing tests, showing dose-dependent inhibition .
- Anti-proliferative activity : Pyrazole derivatives with similar substituents exhibit mTOR/p70S6K inhibition in cancer cell lines (e.g., prostate cancer) .
Advanced Research Questions
Q. How can structural modifications optimize this compound’s pharmacological profile?
- Substituent effects : Replace the 3-aminophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .
- Ester hydrolysis : Replace the methyl ester with tert-butyl or benzyl esters to study bioavailability and prodrug potential .
- SAR studies : Compare activity of 1H-pyrazole-3-carboxylate derivatives with varying substituents (e.g., 5-phenyl vs. 5-chlorophenyl) to identify critical pharmacophores .
Q. What challenges arise in assessing this compound’s metabolic stability?
- In vitro assays : Use liver microsomes to identify primary metabolites (e.g., ester hydrolysis to the carboxylic acid derivative) .
- LC-MS/MS analysis : Quantify metabolites and assess CYP450 enzyme involvement (e.g., CYP3A4/5 inhibition assays) .
- Contradictory data : Some pyrazole esters show rapid hydrolysis in plasma, while others exhibit prolonged stability due to steric hindrance .
Q. How can contradictory results in biological assays be resolved?
- Dose-response validation : Replicate experiments across multiple models (e.g., murine vs. human cell lines) to rule out species-specific effects .
- Solubility controls : Use DMSO or cyclodextrin formulations to ensure compound solubility in aqueous buffers .
- Target engagement assays : Confirm binding to proposed targets (e.g., mTOR) using SPR or thermal shift assays .
Q. What computational tools are used to predict this compound’s interactions with biological targets?
- Molecular docking : Simulate binding to active sites (e.g., COX-2 or mTOR) using AutoDock Vina .
- ADMET prediction : Software like SwissADME estimates logP (2.5–3.0) and blood-brain barrier permeability .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Methodological Notes
- Synthetic purity : Ensure reactions are monitored by TLC and intermediates are purified via column chromatography .
- Bioactivity validation : Use positive controls (e.g., indomethacin for anti-inflammatory assays) and blinded experimental designs .
- Data transparency : Report conflicting results (e.g., variable IC₅₀ values across assays) with detailed protocols to enable reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
